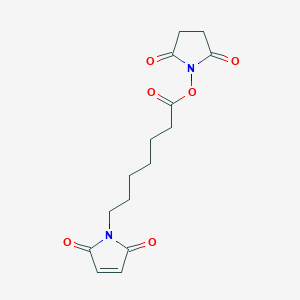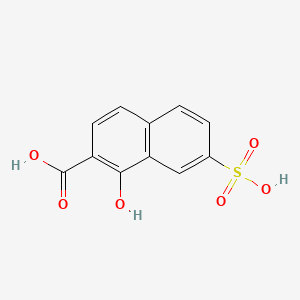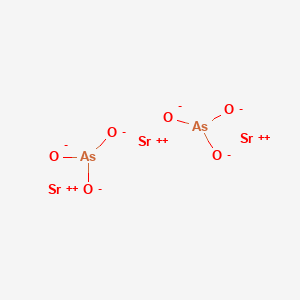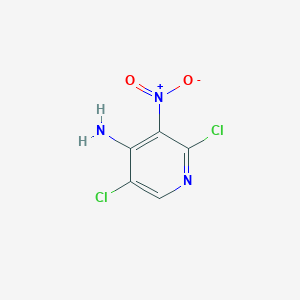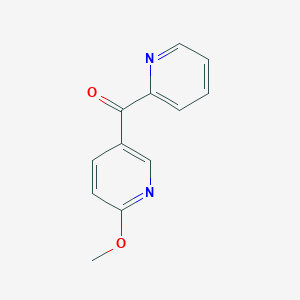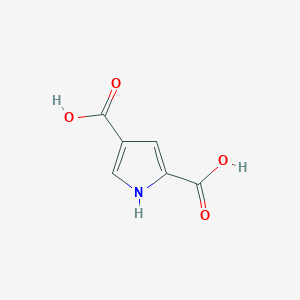![molecular formula C14H12O3 B1612957 4'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic acid CAS No. 773872-69-8](/img/structure/B1612957.png)
4'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic acid
Übersicht
Beschreibung
“4’-(Hydroxymethyl)-[1,1’-biphenyl]-3-carboxylic acid” is a chemical compound with the molecular formula C14H12O3 . It is used to synthesize hydroxylated arenes and is also an intermediate or impurity of Telmisartan, which is an angiotensin II receptor antagonist .
Synthesis Analysis
The synthesis of this compound can be achieved through the Suzuki reaction, a type of coupling reaction that combines two hydrocarbon fragments with the aid of a catalyst . In this reaction, an aryl halide is coupled with an arylboronic acid to produce a biphenyl . The reaction takes place in the presence of palladium as a catalyst, with tetrabutylammonium bromide serving as a phase-transfer catalyst to promote interface between the aqueous and organic phase .Molecular Structure Analysis
The molecular structure of “4’-(Hydroxymethyl)-[1,1’-biphenyl]-3-carboxylic acid” can be represented by the linear formula C6H5C6H4CH2OH . Its molecular weight is 184.23 .Chemical Reactions Analysis
The Suzuki reaction is a key process in the chemical reactions involving this compound . This reaction is able to conjoin a variety of aryl halides and alkenyl halides with alkenylboranes and arylboronic acids, making it an important method of synthesizing many styrenes, alkenes, and biphenyls .Wissenschaftliche Forschungsanwendungen
Field: Materials Science
- Application : The compound is used in the production of sulfonated hypercrosslinked polymers (SHCPs), which are employed as heterogeneous acid catalysts .
- Method of Application : The SHCPs are produced using chlorosulfonic acid as a dual polymerisation catalyst and sulfonation agent, consolidating a conventional two-step process into a one-pot reaction . This method significantly reduces the network synthesis time from 5–6 days to less than 24 hours, while also lowering or eliminating the requirement of some reagents .
- Results : These sulfonated networks display superior acid site densities and porosities compared to conventional equivalents . They are used in the hydrolysis of cyclohexyl acetate, and it is shown that fine-tuning polymer properties has a dramatic effect on their catalytic performance .
Field: Organic Chemistry
- Application : The compound is used in the Suzuki–Miyaura (SM) coupling reaction . This reaction is arguably the most widely-applied transition metal catalyzed carbon–carbon bond forming reaction to date .
- Results : The broad application of SM coupling arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium(II) complexes .
Field: Pharmaceuticals
- Application : The compound is used in the synthesis of various pharmaceutical intermediates .
- Method of Application : The compound can be used as a starting material in the synthesis of various pharmaceutical intermediates. The specific methods of application and experimental procedures would depend on the specific intermediate being synthesized .
- Results : The synthesized intermediates can then be used in the production of various pharmaceutical products .
Safety And Hazards
The safety data sheet for a similar compound, Biphenyl-4-methanol, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid breathing dust, and not to ingest . If swallowed, immediate medical assistance should be sought .
Zukünftige Richtungen
As for future directions, the Suzuki reaction, which is used in the synthesis of this compound, is a fruitful branch of organic research . Discoveries of alternate forms, derivatives, and offshoots of the Suzuki reaction are constantly being made, expanding our knowledge of how this reaction works and opening up new paths for synthesis or research .
Eigenschaften
IUPAC Name |
3-[4-(hydroxymethyl)phenyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c15-9-10-4-6-11(7-5-10)12-2-1-3-13(8-12)14(16)17/h1-8,15H,9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOCJZYHNQJDOGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC=C(C=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70624616 | |
| Record name | 4'-(Hydroxymethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70624616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic acid | |
CAS RN |
773872-69-8 | |
| Record name | 4'-(Hydroxymethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70624616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



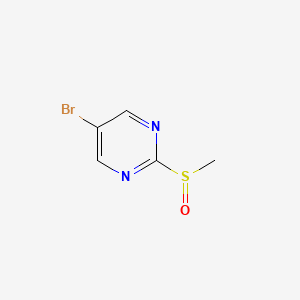


![(Z)-N-(3-Aminopropyl)-N'-[3-(9-octadecenylamino)propyl]propane-1,3-diamine](/img/structure/B1612881.png)
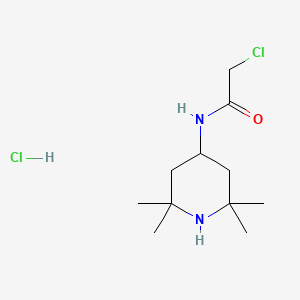
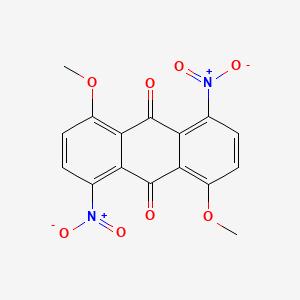
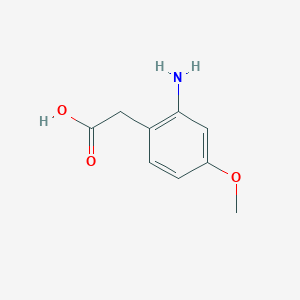
![2-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1612888.png)
